molecular formula C18H16BrN3O4S B14919601 1-[(E)-3-(4-Bromo-phenyl)-acryloyl]-3-(4-ethoxy-2-nitro-phenyl)-thiourea

1-[(E)-3-(4-Bromo-phenyl)-acryloyl]-3-(4-ethoxy-2-nitro-phenyl)-thiourea

Cat. No.: B14919601
M. Wt: 450.3 g/mol
InChI Key: DQMKUTVBPVMUPA-BJMVGYQFSA-N
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Description

N-[3-(4-BROMOPHENYL)ACRYLOYL]-N’-(4-ETHOXY-2-NITROPHENYL)THIOUREA is an organic compound that belongs to the class of thioureas This compound is characterized by the presence of a bromophenyl group, an acryloyl group, an ethoxy group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-BROMOPHENYL)ACRYLOYL]-N’-(4-ETHOXY-2-NITROPHENYL)THIOUREA typically involves the reaction of 4-bromophenylacryloyl chloride with 4-ethoxy-2-nitrophenylthiourea. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-BROMOPHENYL)ACRYLOYL]-N’-(4-ETHOXY-2-NITROPHENYL)THIOUREA can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(4-BROMOPHENYL)ACRYLOYL]-N’-(4-ETHOXY-2-NITROPHENYL)THIOUREA has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiproliferative agent.

    Medicine: Studied for its potential therapeutic effects, particularly in cancer research.

Mechanism of Action

The mechanism of action of N-[3-(4-BROMOPHENYL)ACRYLOYL]-N’-(4-ETHOXY-2-NITROPHENYL)THIOUREA involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-BROMOPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE: Similar in structure but contains a thiazole ring and a chloroacetamide group.

    N-(5-(3-(3-BROMOPHENYL)ACRYLOYL)-4-METHYL-1,3-THIAZOL-2-YL)-N’-PROPIONYLTHIOUREA: Contains a thiazole ring and a propionyl group.

Uniqueness

N-[3-(4-BROMOPHENYL)ACRYLOYL]-N’-(4-ETHOXY-2-NITROPHENYL)THIOUREA is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C18H16BrN3O4S

Molecular Weight

450.3 g/mol

IUPAC Name

(E)-3-(4-bromophenyl)-N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]prop-2-enamide

InChI

InChI=1S/C18H16BrN3O4S/c1-2-26-14-8-9-15(16(11-14)22(24)25)20-18(27)21-17(23)10-5-12-3-6-13(19)7-4-12/h3-11H,2H2,1H3,(H2,20,21,23,27)/b10-5+

InChI Key

DQMKUTVBPVMUPA-BJMVGYQFSA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)Br)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=S)NC(=O)C=CC2=CC=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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